1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine
Overview
Description
1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a bromobenzoyl group and a chlorophenyl group attached to the piperazine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine typically involves the following steps:
Formation of 2-bromobenzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of piperazine: The 2-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (Et₃N) to form 1-(2-bromobenzoyl)piperazine.
N-arylation: The final step involves the N-arylation of 1-(2-bromobenzoyl)piperazine with 3-chlorophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., potassium carbonate, K₂CO₃), and a solvent (e.g., toluene) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The piperazine ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Coupling reactions: Palladium catalysts and bases are commonly used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as receptors or enzymes. The bromobenzoyl and chlorophenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromobenzoyl)-4-phenylpiperazine
- 1-(2-chlorobenzoyl)-4-(3-chlorophenyl)piperazine
- 1-(2-bromobenzoyl)-4-(4-chlorophenyl)piperazine
Uniqueness
1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine is unique due to the specific combination of bromobenzoyl and chlorophenyl groups attached to the piperazine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O/c18-16-7-2-1-6-15(16)17(22)21-10-8-20(9-11-21)14-5-3-4-13(19)12-14/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYVLLVGSEUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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